molecular formula Sc(OSO2CF3)3<br>C3F9O9S3Sc B109205 Scandium(III) trifluoromethanesulfonate CAS No. 144026-79-9

Scandium(III) trifluoromethanesulfonate

Cat. No. B109205
M. Wt: 492.2 g/mol
InChI Key: HZXJVDYQRYYYOR-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scandium(III) trifluoromethanesulfonate, commonly called scandium triflate, is a chemical compound with the formula Sc(SO3CF3)3. It is a salt consisting of scandium cations Sc3+ and triflate SO3CF−3 anions . It is used as a reagent in organic chemistry as a Lewis acid .


Synthesis Analysis

Scandium triflate is prepared by the reaction of scandium oxide with trifluoromethanesulfonic acid . It is commercially available and is a practical and useful Lewis acid catalyst for acylation of alcohols with acid anhydrides or the esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides .


Molecular Structure Analysis

Scandium(III) trifluoromethanesulfonate is a salt consisting of scandium cations Sc3+ and triflate SO3CF−3 anions . It is suggested that Sc is dispersed throughout the polymer within nanocrystalline domains of Sc(OTf)3·8H2O .


Chemical Reactions Analysis

Scandium(III) trifluoromethanesulfonate is an extremely active, efficient, recoverable, and reusable acylation catalyst . It is used in the Mukaiyama aldol addition and stereochemically catalyzes the radical polymerization of acrylates . It also catalyzes the formation of homoallylic alcohols from olefins and paraformaldehyde .


Physical And Chemical Properties Analysis

Scandium(III) trifluoromethanesulfonate has a molecular formula of C3F9O9S3Sc and a molar mass of 492.16 g/mol .

Scientific Research Applications

Catalytic Applications

  • Lewis Acid Catalyst in Acylation of Alcohols

    Scandium trifluoromethanesulfonate acts as an efficient Lewis acid catalyst for acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids. It shows high catalytic activity, aiding the acylation of not only primary but also sterically-hindered secondary or tertiary alcohols. This method is notably effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

  • Synthesis of α-Tocopherol

    It serves as an efficient Lewis acid catalyst in the condensation reaction of trimethylhydroquinone with isophytol, producing α-tocopherol. The reaction proceeds smoothly with a minimal catalyst amount and is easily recoverable and reusable (Matsui et al., 1995).

  • Catalysis in Ferrier Rearrangement

    It catalyzes the O-glycosidation of 3,4,6-tri-O-acetyl-d-glucal with various alcohols and phenols, producing 2,3-unsaturated glycosides in excellent yields with good anomeric selectivity (Yadav et al., 2000).

Other Applications

  • Diels-Alder Reaction

    Scandium trifluoromethanesulfonate is effective as a Lewis acid catalyst in the Diels-Alder reaction, available in both aqueous and organic media, easily recovered, and reusable (Kobayashi et al., 1993).

  • Catalyst in Hydrogen/Deuterium Exchange

    It acts as a catalyst for hydrogen/deuterium exchange at the aromatic nucleus of 1,3,5-trimethoxybenzene, indicating the formation of a transient arylscandium species as a plausible intermediate of the reaction (Castellani et al., 2000).

  • Bond Forming Reactions

    Scandium(III) trifluoromethanesulfonate is highlighted as a mild, commercially available, water-tolerant Lewis acid catalyst in carbon-carbon and carbon-heteroatom bond-forming reactions, forming various biologically significant organic compounds (Banerjee & Zhdankin, 2016).

  • Polymer-Supported Catalysts

    Scandium(III) trifluoromethanesulfonate can be immobilized in polystyrene to form microencapsulated catalysts that are recoverable, reusable, and often reduce metal leaching, maintaining activity similar to their homogeneous counterparts (Rossini et al., 2014).

  • Polyester Synthesis

    It catalyzes the polycondensation of dicarboxylic acids and diols at moderate temperatures. Stronger electron-withdrawing ligands in scandium catalysts enhance the catalytic efficiency under moderate conditions with lesser amounts of catalyst (Takasu et al., 2010).

Safety And Hazards

Scandium(III) trifluoromethanesulfonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Scandium(III) trifluoromethanesulfonate has been used in a new efficient approach to highly substituted fluorenes by reacting 9-aryl-9-fluorenols with 1,1-diarylethylenes . It has also been used in the synthesis of α-Tocopherol and in the study of polymer-supported scandium catalysts .

properties

IUPAC Name

scandium(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Sc/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXJVDYQRYYYOR-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sc+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Sc(OSO2CF3)3, C3F9O9S3Sc
Record name Scandium(III) triflate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Scandium(III)_triflate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370368
Record name Scandium(III) triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scandium(III) trifluoromethanesulfonate

CAS RN

144026-79-9
Record name Scandium(III) triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanesulfonic acid, trifluoro-, scandium(3+) salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scandium(III) trifluoromethanesulfonate
Reactant of Route 2
Scandium(III) trifluoromethanesulfonate
Reactant of Route 3
Scandium(III) trifluoromethanesulfonate
Reactant of Route 4
Scandium(III) trifluoromethanesulfonate

Citations

For This Compound
433
Citations
A Abbasi, P Lindqvist‐Reis, L Eriksson… - … A European Journal, 2005 - Wiley Online Library
Trivalent lanthanide‐like metal ions coordinate nine water oxygen atoms, which form a tricapped trigonal prism in a large number of crystalline hydrates. Water deficiency, randomly …
A Kawada, S Takeda, K Yamashita, H Abe… - Chemical and …, 2002 - jstage.jst.go.jp
The rare earth metal (III) trifluoromethanesulfonate (rare earth metal (III) triflate, RE (OTf) 3) was found to be an efficient catalyst for aromatic nitration with carboxylic anhydride–inorganic …
Number of citations: 16 www.jstage.jst.go.jp
S Sato, T Akiya, T Suzuki, J Onodera - Carbohydrate research, 2004 - Elsevier
The direct C-glycosylation of phloroacetophenone with an unprotected d-glucose in aqueous media using scandium(III) trifluoromethanesulfonate (Sc(OTf) 3 ) as the catalyst, gave mono…
Number of citations: 62 www.sciencedirect.com
G Hreczycho, K Kuciński, P Pawluc… - Organometallics, 2013 - ACS Publications
Sc(OTf) 3 -catalyzed coupling reaction of silanediols with 2-methylallylsilanes and germanes leading to SiO–Si or SiO–Ge bond formation with the evolution of isobutylene is described. …
Number of citations: 36 pubs.acs.org
M Matsui, N Karibe, K Hayashi… - Bulletin of the Chemical …, 1995 - journal.csj.jp
Scandium(III) trifluoromethanesulfonate was found to be an efficient catalyst as a Lewis acid for the condensation reaction of trimethylhydroquinone with isophytol to afford α-tocopherol. …
Number of citations: 60 www.journal.csj.jp
S Sato, T Sato - Carbohydrate research, 2005 - Elsevier
Bis(3′-indolyl)alkanes and bis(3′-indolyl) derivatives containing a 1-deoxyalditol moiety were synthesized in the presence of 5mol% of scandium(III) trifluoromethanesulfonate [Sc(OTf…
Number of citations: 34 www.sciencedirect.com
T Tsuchimoto, T Hiyama, S Fukuzawa - Chemical Communications, 1996 - pubs.rsc.org
Scandium(n1) trifluoromethanesulfonate-catalysed reductive Friedel-Crafts benzylation of aromatic compounds using arenecarbaldeh Page 1 Scandium(n1) …
Number of citations: 34 pubs.rsc.org
H Kotsuki, T Oshisi, M Inoue - Synlett, 1998 - thieme-connect.com
Scandium (III) triflate was found to be an efficient catalyst for the Friedel-Crafts alkylation of aromatic compounds with methanesulfonates derived from secondary alcohols; the catalyst …
Number of citations: 31 www.thieme-connect.com
M Oshimura, A Takasu, K Nagata - Macromolecules, 2009 - ACS Publications
In this article, we described the ring-opening polymerization (ROP) of ϵ-caprolactone using a polymer-supported scandium(III) trifluoromethanesulfonate [Sc(OTf) 3 ] catalyst (PS−Sc) …
Number of citations: 41 pubs.acs.org
A Abbasi - 2005 - diva-portal.org
Crystallographic and spectroscopic studies have been performed of structures, coordination and chemical bonding for series of trivalent metal ions solvated by two oxygen-coordinating …
Number of citations: 5 www.diva-portal.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.